molecular formula C11H14Cl2N2 B13748266 3-(2-Aminopropyl)-6-chloroindole hydrochloride CAS No. 1204-05-3

3-(2-Aminopropyl)-6-chloroindole hydrochloride

Cat. No.: B13748266
CAS No.: 1204-05-3
M. Wt: 245.14 g/mol
InChI Key: DFLNTKICLDAPND-UHFFFAOYSA-N
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Description

3-(2-Aminopropyl)-6-chloroindole hydrochloride is a halogenated indole derivative with a substituted aminopropyl side chain. Its molecular formula is C₁₁H₁₃ClN₂, and its SMILES notation is CC(CC₁=CNC₂=C₁C=CC(=C₂)Cl)N . The compound features a chlorine substituent at the 6-position of the indole ring and a 2-aminopropyl group at the 3-position. Key physicochemical properties include:

  • Molecular Weight: 208.68 g/mol (base compound) .
  • Collision Cross-Section (CCS): Predicted values range from 143.1 Ų ([M+H]+) to 156.4 Ų ([M+Na]+), indicating moderate molecular size and polarity .

Properties

CAS No.

1204-05-3

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

1-(6-chloro-1H-indol-3-yl)propan-2-ylazanium;chloride

InChI

InChI=1S/C11H13ClN2.ClH/c1-7(13)4-8-6-14-11-5-9(12)2-3-10(8)11;/h2-3,5-7,14H,4,13H2,1H3;1H

InChI Key

DFLNTKICLDAPND-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=CC(=C2)Cl)[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Preparation of 6-Chloroindole Core

The 6-chloroindole nucleus is often prepared or sourced as a starting material such as ethyl 5-chloroindole-2-carboxylate , which is commercially available and used extensively in synthetic sequences.

Introduction of the 3-(2-Aminopropyl) Side Chain

Several methods exist for installing the 3-(2-aminopropyl) substituent at the indole C-3 position:

  • Friedel–Crafts Acylation Followed by Reduction and Hydrolysis :
    Starting from ethyl 5-chloroindole-2-carboxylate, Friedel–Crafts acylation with appropriate acyl chlorides yields 3-acyl-5-chloroindole-2-carboxylates. These intermediates are then reduced (e.g., with triethylsilane) to 3-alkylated products, followed by hydrolysis under basic conditions to yield 3-alkyl-5-chloroindole-2-carboxylic acids.

  • Coupling with Aminopropyl Derivatives :
    The 3-alkylated indole-2-carboxylic acids are coupled with amines such as 4-(3-aminopropyl)-N,N-dimethylaniline or related aminopropyl compounds using coupling agents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and bases such as diisopropylethylamine in anhydrous DMF at room temperature to form the desired amide or amine derivatives.

  • Hemetsberger–Knittel Indole Synthesis :
    This method involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis and electrophilic cyclization to construct the indole ring with substituents in place. This route can yield regioisomeric products, with the 5-substituted regioisomer favored, which can be further functionalized.

  • Reduction of Hydroxypropyl Intermediates :
    In some processes, 6-chloro-3-amino-2-(2-hydroxypropyl)-1-azanaphthalene intermediates are converted to the target amine by reaction with morpholine and subsequent workup, including crystallization and drying steps to isolate the hydrochloride salt.

Detailed Preparation Procedures

Friedel–Crafts Acylation and Subsequent Steps

Step Reagents/Conditions Description Yield/Notes
1. Acylation Ethyl 5-chloroindole-2-carboxylate, acyl chloride, anhydrous aluminum chloride, 1,2-dichloroethane, reflux 2–3 h Introduction of acyl group at C-3 Monitored by TLC; crude purified by chromatography
2. Reduction Triethylsilane, trifluoroacetic acid, 0 °C to room temp, 4–12 h Ketone reduced to alkyl group Purified by silica gel chromatography
3. Hydrolysis 3 N NaOH in ethanol, reflux 2 h Ester hydrolyzed to carboxylic acid Precipitated by acidification; isolated solid
4. Coupling Aminopropyl amine, BOP, DIPEA, anhydrous DMF, room temp, 4–12 h Formation of amide or amine linkage Purified by recrystallization or chromatography

Morpholine-Mediated Amination and Isolation

Step Reagents/Conditions Description Yield/Notes
1. Amination Reaction mixture cooled to ~70 °C, morpholine added, heated at 80 ± 2 °C for 2.5 h Conversion of hydroxypropyl intermediate to amine Completion monitored by HPLC
2. Quench and Workup Water added slowly at <15 °C, stirred 45 min, filtration Isolation of crude amine Washed with water, air-dried
3. Recrystallization Heptane and ethanol added, heated to 70 ± 3 °C, cooled to 0–5 °C, filtered Purification of amine Dried under vacuum at 35 ± 3 °C overnight

Reaction Optimization and Regioselectivity

  • The Hemetsberger–Knittel synthesis can produce regioisomers (5- and 7-substituted indole-2-carboxylates), with the 5-substituted isomer slightly favored. Careful control of reaction temperature, reactant stoichiometry, and concentration is critical to maximize yield of the desired regioisomer.

  • Friedel–Crafts acylation conditions (choice of acid chloride, Lewis acid, solvent, temperature) influence the regioselectivity and yield of 3-acylated products.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Product Type Notes
Friedel–Crafts Acylation + Reduction + Hydrolysis + Coupling Ethyl 5-chloroindole-2-carboxylate Acyl chloride, AlCl3, triethylsilane, NaOH, BOP, DIPEA Reflux, room temp, basic hydrolysis 3-(2-Aminopropyl)-6-chloroindole derivatives Common method, good yields, chromatographic purification
Morpholine Amination of Hydroxypropyl Intermediate 6-chloro-3-amino-2-(2-hydroxypropyl)-1-azanaphthalene Morpholine, water, heptane, ethanol 70–80 °C, cooling, vacuum drying Crude amine hydrochloride salt Scalable, HPLC monitored completion
Hemetsberger–Knittel Indole Synthesis Methyl 2-azidoacetate, substituted benzaldehyde Knoevenagel condensation, thermolysis Controlled temp and stoichiometry 5-chloroindole-2-carboxylates Regioisomer control critical

Chemical Reactions Analysis

Acylation of the Primary Amine

The primary amine on the 2-aminopropyl side chain undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:

  • Reaction with acetic anhydride yields the N-acetylated derivative under mild conditions (e.g., room temperature, 10–15 minutes) .

  • Similar reactivity is observed with chloroacetyl chloride , forming amides in the presence of bases like K₂CO₃ .

Key conditions :

ReagentSolventTemperatureYieldReference
Acetic anhydrideDMFRT85%
Chloroacetyl chlorideChloroformReflux81%

Alkylation Reactions

The 6-chloro substituent on the indole ring can participate in nucleophilic aromatic substitution (NAS) under specific conditions:

  • Reaction with secondary amines (e.g., piperidine) in polar aprotic solvents (DMF or DMSO) displaces the chloro group at elevated temperatures (80–100°C).

  • Alkylation at the indole C3 position via Friedel-Crafts acylation is sterically hindered due to the adjacent 2-aminopropyl group, but similar systems show reactivity with acyl chlorides .

Example :
6-Chloroindole+R2NHDMF, 100°C6-(R2N)indole+HCl\text{6-Chloroindole} + \text{R}_2\text{NH} \xrightarrow{\text{DMF, 100°C}} \text{6-(R}_2\text{N)indole} + \text{HCl}

Coupling Reactions

The amine group facilitates cross-coupling in the presence of transition-metal catalysts:

  • Buchwald-Hartwig amination with aryl halides using Pd catalysts forms C–N bonds at the indole nitrogen or side chain .

  • Reductive amination with aldehydes/ketones (e.g., p-tolualdehyde) produces secondary amines .

Optimized conditions for reductive amination :

CatalystSolventTimeYield
Guanidine carbonateMethanol10 min95%

Coordination Chemistry

The indole nitrogen and terminal amine can act as bidentate ligands for metal ions:

  • Formation of copper(II) complexes with 1,10-phenanthroline enhances stability and redox activity .

  • Such complexes exhibit distinct EPR signals (e.g., g⟂ = 2.06, g∥ = 2.25) .

Redox Reactivity

  • Oxidation : The indole ring is susceptible to oxidation, forming hydroxylated or quinonoid derivatives under strong oxidizing agents (e.g., KMnO₄) .

  • Reduction : The chloro group is reducible via catalytic hydrogenation (H₂/Pd-C) to yield 6-hydroindole derivatives.

Salt Formation and pH-Dependent Behavior

  • The hydrochloride salt dissociates in aqueous solutions, with the free base precipitating at pH > 5 .

  • Protonation of the indole nitrogen occurs at pH < 3 , altering electronic properties and reactivity .

Scientific Research Applications

3-(2-Aminopropyl)-6-chloroindole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminopropyl)-6-chloroindole hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.

Comparison with Similar Compounds

Research Implications

  • Receptor Selectivity: The 2-aminopropyl chain in 3-(2-Aminopropyl)-6-chloroindole hydrochloride may promote interactions with monoamine transporters or serotonin receptors, though empirical data are lacking .
  • Synthetic Utility : The compound serves as a versatile intermediate for further functionalization, such as introducing fluorophores or radiolabels for imaging studies .

Biological Activity

3-(2-Aminopropyl)-6-chloroindole hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups that enhance its biological activity. The synthesis typically involves chlorination and subsequent reactions to introduce the aminopropyl group. A notable method includes the use of SOCl2 in the presence of DMAP as a catalyst, which yields 6-chloroindole derivatives effectively .

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. Its effectiveness is enhanced through mechanisms such as DNA intercalation and disruption of biofilm formation .
  • Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation. It operates through pathways involving apoptosis induction and cell cycle arrest. In vitro studies indicate that it can effectively reduce viability in various cancer cell lines .
  • Neuroprotective Effects : Preliminary research suggests that this compound may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration. This activity may be linked to its ability to modulate neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA and biofilms
AnticancerReduces viability in cancer cell lines
NeuroprotectivePotential modulation of neurotransmitters

Case Study: Anticancer Activity

A study conducted on various cancer cell lines (breast, colon, and lung) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was associated with increased apoptotic markers and disruption of mitochondrial membrane potential, indicating a clear pathway for further development as an anticancer agent .

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of 3-(2-Aminopropyl)-6-chloroindole hydrochloride?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Reference standards (e.g., GC18225 for 6-APB HCl) can guide method validation .
  • Nuclear Magnetic Resonance (NMR): Employ 1^1H and 13^13C NMR to confirm the indole backbone, aminopropyl side chain, and chloro-substitution. Compare spectral data with structurally similar compounds like 6-APB HCl, which shares the aminopropyl motif .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular weight (e.g., exact mass of free base: 194.0845 Da) and fragmentation patterns .

Advanced: How can synthetic routes for this compound be optimized to enhance yield and reduce impurities?

Answer:

  • By-Product Analysis: Use LC-MS to identify intermediates, such as unreacted 6-chloroindole or over-alkylated derivatives. Adjust stoichiometry of the alkylation step (e.g., 2-aminopropyl bromide) to minimize side reactions .
  • Catalytic Optimization: Explore palladium-catalyzed cross-coupling for regioselective chloro-substitution retention. Compare with benzofuran analogs like 6-APB, where catalytic hydrogenation improved yield .
  • Crystallization: Recrystallize the hydrochloride salt from methanol/ethyl acetate to enhance purity (>95%), as demonstrated for 6-APB HCl in forensic applications .

Basic: What storage conditions are critical for maintaining the stability of this compound in solution?

Answer:

  • Temperature: Store solutions at +5°C in methanol to prevent degradation, as higher temperatures accelerate decomposition (e.g., free base degradation observed in 6-APB HCl) .
  • Light Sensitivity: Use amber vials to protect against photodegradation, particularly for the indole ring system, which is prone to UV-induced oxidation .
  • Moisture Control: Lyophilize bulk powder and store under inert gas (e.g., argon) to prevent hydrolysis of the hydrochloride salt .

Advanced: How can discrepancies in serotonin receptor binding assay data for this compound be resolved?

Answer:

  • Receptor Selectivity Profiling: Conduct competitive binding assays against 5-HT1A_{1A}, 5-HT2A_{2A}, and 5-HT2C_{2C} receptors using radioligands (e.g., 3^3H-ketanserin for 5-HT2A_{2A}). Compare with structurally related compounds like 3-(2-aminopropyl)phenol HCl, which shows partial agonism at 5-HT1A_{1A} .
  • Functional Assays: Use calcium flux or cAMP assays to distinguish agonist/antagonist activity. For example, 6-APB exhibits partial agonism, which may explain conflicting binding vs. functional data .
  • Species Variability: Test human vs. rodent receptors, as differences in receptor isoforms (e.g., 5-HT2A_{2A}) can alter binding affinities .

Basic: What spectroscopic methods are most effective for elucidating the structure of this compound?

Answer:

  • FTIR Spectroscopy: Identify characteristic N-H stretches (3200–3400 cm1^{-1}) from the amine group and C-Cl vibrations (550–850 cm1^{-1}) .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in the indole ring (e.g., H-4 and H-7 protons) and confirm the aminopropyl chain connectivity .
  • Elemental Analysis: Validate empirical formula (e.g., C11_{11}H14_{14}ClN2_2·HCl) with ≤0.4% deviation, as required for forensic reference standards .

Advanced: How does the 6-chloro substitution on the indole ring influence pharmacokinetic properties?

Answer:

  • Lipophilicity: Calculate logP values (e.g., using XLogP3) to predict increased membrane permeability compared to non-halogenated analogs like α-methyltryptamine .
  • Metabolic Stability: Perform hepatic microsome assays to assess CYP450-mediated dechlorination. Chloro-substituted indoles often show slower metabolism than fluoro analogs .
  • Protein Binding: Use equilibrium dialysis to measure plasma protein binding, which may be higher due to halogen-hydrogen bonding with albumin .

Basic: What parameters should be prioritized in stability studies under varying pH and temperature?

Answer:

  • pH Range: Test stability in buffers (pH 1–9) to simulate gastrointestinal (acidic) and physiological (neutral) conditions. Hydrolysis of the hydrochloride salt is likely at extremes .
  • Thermal Stress: Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC, focusing on indole ring oxidation products .
  • Oxidative Stress: Add hydrogen peroxide (0.3%) to assess susceptibility to radical-mediated degradation .

Advanced: What in vitro models are suitable for evaluating the serotonergic activity of this compound?

Answer:

  • Cell-Based Assays: Use HEK-293 cells transfected with human 5-HT2A_{2A} receptors and a calcium-sensitive dye (e.g., Fluo-4) to quantify functional activity .
  • Brain Slice Electrophysiology: Assess modulation of prefrontal cortical neurons in rat brain slices, focusing on 5-HT2A_{2A}-mediated excitatory postsynaptic currents .
  • Microdialysis in Rodents: Measure extracellular serotonin levels in the striatum after administration, comparing with known agonists like DOI .

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